Δ2-Avermectin B1a is a derivative of avermectin, a class of macrocyclic lactones that exhibit potent anthelmintic and insecticidal properties. This compound arises from the reversible base-catalyzed isomerization of ivermectin B1a, a well-known member of the avermectin family. The avermectins were first isolated from the culture broth of Streptomyces avermitilis and have garnered significant interest due to their unique chemical architecture and biological activities .
Δ2-Avermectin B1a is synthesized through the degradation of ivermectin B1a, which itself is derived from the fermentation of Streptomyces avermitilis. The production process involves specific conditions that favor the formation of this isomer, highlighting its relationship with other avermectins in terms of biosynthetic pathways and structural modifications .
Δ2-Avermectin B1a belongs to the class of macrocyclic lactones, which are characterized by their large cyclic structures containing lactone groups. This class includes various derivatives such as abamectin and emamectin, which are utilized in agriculture and medicine for their efficacy against parasites .
The synthesis of Δ2-Avermectin B1a can be achieved through several methodologies, primarily focusing on the isomerization processes involving ivermectin B1a. The most common approach utilizes base-catalyzed reactions to facilitate the conversion while maintaining structural integrity.
Technical Details:
The molecular structure of Δ2-Avermectin B1a features a complex pentacyclic framework typical of avermectins. Key structural characteristics include:
Data:
Δ2-Avermectin B1a undergoes various chemical reactions that can modify its structure or enhance its activity. Notable reactions include:
Technical Details:
The mechanism of action for Δ2-Avermectin B1a primarily involves its interaction with glutamate-gated chloride channels in invertebrate organisms. This interaction leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of susceptible parasites.
Data:
Relevant Data or Analyses:
Δ2-Avermectin B1a finds applications primarily in agricultural pest control due to its potent insecticidal properties. It is utilized in formulations aimed at managing various agricultural pests and parasites in livestock. Additionally, ongoing research explores its potential therapeutic uses in treating parasitic infections in humans.
Avermectins, macrocyclic lactones derived from Streptomyces avermitilis, revolutionized antiparasitic therapy following their discovery in the 1970s. Ivermectin (22,23-dihydroavermectin B~1a~), a semisynthetic derivative, became a cornerstone for treating nematode and arthropod infections in humans and animals. Its mechanism involves allosteric activation of glutamate-gated chloride channels (GluCls) in invertebrate nervous systems, inducing paralysis and death [5]. The structural core of avermectins comprises a 16-membered macrocycle with disaccharide and spiroketal subunits, where modifications significantly alter bioactivity. For example, ivermectin’s C22–C23 saturation enhances stability and target affinity compared to natural avermectin B~1a~ [3]. Derivatives like emamectin and doramectin followed, optimizing pharmacokinetics and spectrum. Despite clinical success, stability limitations—particularly oxidative degradation at the C2–C3 bond—drive research into analogs like Δ²-Avermectin B~1a~, which features a C2–C3 double bond to mitigate vulnerability [1].
Table 1: Key Avermectin Derivatives and Structural Features
Compound | Core Modification | Pharmacological Impact |
---|---|---|
Avermectin B~1a~ | None (natural compound) | Broad-spectrum antiparasitic |
Ivermectin | C22–C23 saturation | Enhanced stability; gold-standard anthelmintic |
Δ²-Avermectin B~1a~ | C2–C3 dehydrogenation | Improved oxidative resistance (theorized) |
Doramectin | Cyclohexyl at C25 | Expanded lipid solubility |
The Δ² modification denotes a double bond between C2 and C3, replacing the single bond in ivermectin B~1a~. This rearrangement alters electron distribution and conformational flexibility:
Table 2: Impact of Δ² Modification on Biophysical Properties
Property | Ivermectin B~1a~ | Δ²-Avermectin B~1a~ | Functional Consequence |
---|---|---|---|
C2–C3 bond order | Single | Double | Reduced oxidative vulnerability |
Ring flexibility | High | Restricted | Altered target docking kinetics |
LogP (calculated) | 4.5 | 5.1 | Increased membrane permeability |
Despite its theoretical advantages, the degradation routes of Δ²-Avermectin B~1a~ remain poorly characterized:
Table 3: Key Research Gaps and Proposed Approaches
Research Gap | Current Limitation | Recommended Approach |
---|---|---|
Metabolic pathway mapping | Incomplete metabolite profiling | LC-HRMS with isotopic labeling |
Ubiquitin-proteasome involvement | No data for macrocyclic lactones | Co-immunoprecipitation + proteomics |
Structure-activity relationship | Empirical data lacking | Molecular docking + in vitro GluCl assays |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7